

# A Comparative Guide: Inhaled Londamocitinib Versus Oral JAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of immunomodulatory therapies is rapidly evolving, with Janus kinase (JAK) inhibitors at the forefront of innovation for a multitude of inflammatory diseases. While oral JAK inhibitors have demonstrated significant efficacy, the development of inhaled formulations, such as **Londamocitinib** (AZD4604), presents a targeted approach with the potential for an improved therapeutic window. This guide provides an objective comparison of inhaled **Londamocitinib** to established oral JAK inhibitors, supported by experimental data, to inform research and development in this critical area.

#### **Executive Summary**

**Londamocitinib** is a potent and selective inhaled JAK1 inhibitor currently under investigation for the treatment of asthma.[1] By delivering the drug directly to the lungs, this approach aims to maximize local anti-inflammatory effects while minimizing systemic exposure and associated adverse events commonly observed with oral JAK inhibitors.[2] Oral JAK inhibitors, including Tofacitinib, Baricitinib, and Upadacitinib, have a broader, systemic effect and are approved for various autoimmune conditions.[3][4] This guide delves into a comparative analysis of their biochemical potency, selectivity, pharmacokinetics, and safety profiles.

### **Data Presentation: Quantitative Comparison**

The following tables summarize the key quantitative data for **Londamocitinib** and a selection of oral JAK inhibitors. It is important to note that this data is compiled from separate studies and



direct head-to-head comparisons in a single study are not yet available.

Table 1: Biochemical Potency and Selectivity (IC50, nM)

| Inhibit<br>or                       | Route<br>of<br>Admini<br>stratio<br>n | JAK1    | JAK2 | JAK3    | TYK2 | JAK2/J<br>AK1<br>Selecti<br>vity<br>Ratio | JAK3/J<br>AK1<br>Selecti<br>vity<br>Ratio | TYK2/J<br>AK1<br>Selecti<br>vity<br>Ratio |
|-------------------------------------|---------------------------------------|---------|------|---------|------|-------------------------------------------|-------------------------------------------|-------------------------------------------|
| Londam<br>ocitinib<br>(AZD46<br>04) | Inhaled                               | 0.54[5] | 686  | >10,000 | 657  | ~1270                                     | >18,518                                   | ~1216                                     |
| Tofaciti<br>nib                     | Oral                                  | 112     | 20   | 1       | -    | ~0.18                                     | ~0.009                                    | -                                         |
| Baricitin<br>ib                     | Oral                                  | 5.9     | 5.7  | >400    | 53   | ~0.97                                     | >67                                       | ~9                                        |
| Upadac<br>itinib                    | Oral                                  | 43      | 110  | 2300    | 4600 | ~2.56                                     | ~53                                       | ~107                                      |

Lower IC50 values indicate higher potency. A higher selectivity ratio indicates greater selectivity for JAK1 over other JAK isoforms.

## **Table 2: Pharmacokinetic Parameters in Healthy Volunteers**



| Parameter     | Inhaled<br>Londamocitini<br>b (single dose) | Oral<br>Tofacitinib (5<br>mg) | Oral Baricitinib<br>(2-10 mg)     | Oral<br>Upadacitinib<br>(15 mg ER)              |
|---------------|---------------------------------------------|-------------------------------|-----------------------------------|-------------------------------------------------|
| Tmax (h)      | Rapid absorption                            | 0.5 - 1                       | 0.5 - 1                           | 2 - 4                                           |
| Cmax (ng/mL)  | Dose-<br>proportional<br>increase           | 44.10                         | Dose-<br>proportional<br>increase | 43% higher in moderate hepatic impairment       |
| AUC (ng·h/mL) | Dose-<br>proportional<br>increase           | -                             | Dose-<br>proportional<br>increase | 24% higher in<br>moderate hepatic<br>impairment |
| Half-life (h) | Biphasic decline                            | 3.41 (IR) / 5.71<br>(MR)      | 5.7 - 7.3                         | 6 - 16                                          |

ER: Extended Release, IR: Immediate Release, MR: Modified Release. Pharmacokinetic parameters can vary based on formulation and patient population.

## **Table 3: Safety and Tolerability - Common Adverse Events**



| Drug           | Route of Administration | Common Adverse Events                                                                                                                              |  |
|----------------|-------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Londamocitinib | Inhaled                 | Acceptable safety and tolerability profile in early trials; potential for throat irritation, cough, or hoarseness.                                 |  |
| Tofacitinib    | Oral                    | Infections (e.g., pneumonia), vascular disorders (e.g., thrombosis), renal and urinary disorders, musculoskeletal events.                          |  |
| Baricitinib    | Oral                    | Infections (e.g., herpes zoster), vascular disorders (e.g., thrombosis), increased risk of cardiovascular events and cancer.                       |  |
| Upadacitinib   | Oral                    | Infections (e.g., urinary tract infection, pneumonia), respiratory events, acne, hepatic disorders, neutropenia, increased creatine phosphokinase. |  |

Oral JAK inhibitors carry a class-wide boxed warning for increased risk of serious heart-related events, cancer, blood clots, and death.

## **Signaling Pathway and Mechanism of Action**

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation. **Londamocitinib**, as a selective JAK1 inhibitor, is designed to interrupt this pathway to reduce airway inflammation in asthma.





Click to download full resolution via product page

JAK-STAT Signaling Pathway and Points of Inhibition.

# Experimental Protocols In Vitro JAK Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against each JAK isoform.

#### Methodology:

- Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a corresponding peptide substrate (e.g., IRS1-tide) are diluted in a kinase assay buffer (e.g., 20 mM Tris-HCl, 5 mM MgCl2, 0.01% Brij-35).
- Compound Preparation: The test inhibitor (e.g., Londamocitinib) is serially diluted to create a range of concentrations.
- Reaction Initiation: The kinase reaction is initiated by adding a solution of ATP to the mixture
  of the enzyme, substrate, and inhibitor.







- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- Detection: The amount of ADP produced, which is proportional to the kinase activity, is quantified using a detection reagent such as ADP-Glo™ Kinase Assay, which generates a luminescent signal.
- Data Analysis: The luminescent signal is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.





Click to download full resolution via product page

Workflow for an In Vitro JAK Kinase Inhibition Assay.

## **Cellular STAT Phosphorylation Assay**

Objective: To assess the functional inhibition of JAK-mediated signaling in a cellular context.

Methodology:



- Cell Culture: A suitable cell line (e.g., human peripheral blood mononuclear cells PBMCs) is cultured.
- Compound Treatment: Cells are pre-incubated with various concentrations of the JAK inhibitor or a vehicle control.
- Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-6 for JAK1/JAK2, IFNα for JAK1/TYK2, IL-7 for JAK1/JAK3, or GM-CSF for JAK2) to activate the JAK/STAT pathway.
- Cell Lysis and Staining: After stimulation, the cells are lysed, and intracellular staining is
  performed using fluorescently labeled antibodies specific for the phosphorylated form of a
  particular STAT protein (e.g., pSTAT1, pSTAT3, pSTAT5).
- Flow Cytometry: The level of STAT phosphorylation in individual cells is quantified using flow cytometry.
- Data Analysis: The median fluorescence intensity (MFI) of the pSTAT signal is determined for each inhibitor concentration. The IC50 is calculated by plotting the percentage of inhibition of STAT phosphorylation against the inhibitor concentration.

### Ovalbumin (OVA)-Induced Allergic Asthma Model in Rats

Objective: To evaluate the in vivo efficacy of a JAK inhibitor in a preclinical model of allergic asthma.

#### Methodology:

- Sensitization: Brown Norway rats are sensitized by intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant like aluminum hydroxide on multiple days (e.g., day 0 and day 14).
- Drug Administration: The test compound (e.g., inhaled Londamocitinib or an oral JAK inhibitor) or a vehicle control is administered to the rats prior to the allergen challenge.
- Allergen Challenge: Sensitized rats are challenged with an aerosolized solution of OVA to induce an asthmatic response.



- Assessment of Airway Inflammation: At a specified time after the challenge, bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs. The total and differential cell counts (e.g., eosinophils, neutrophils) in the BAL fluid are determined to quantify airway inflammation.
- Measurement of Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent (e.g., methacholine) is measured using techniques like whole-body plethysmography.
- Data Analysis: The effects of the drug treatment on inflammatory cell influx and AHR are compared to the vehicle-treated control group to determine efficacy.

### **Concluding Remarks**

The development of inhaled JAK inhibitors like **Londamocitinib** represents a significant advancement in the targeted treatment of respiratory inflammatory diseases. Its high selectivity for JAK1 and localized delivery to the lungs offer the potential for a favorable efficacy and safety profile compared to systemically acting oral JAK inhibitors, particularly for diseases like asthma. However, the long-term safety and clinical efficacy of inhaled **Londamocitinib** are still under investigation in ongoing clinical trials.

Oral JAK inhibitors, while associated with a broader range of systemic side effects, have a well-established role in treating various severe autoimmune and inflammatory conditions. The choice between an inhaled and an oral JAK inhibitor will ultimately depend on the specific disease indication, the desired therapeutic outcome, and the individual patient's risk-benefit profile. The data and protocols presented in this guide are intended to provide a foundational understanding for researchers and clinicians as they navigate this evolving therapeutic landscape. Further head-to-head clinical trials will be crucial to definitively establish the comparative effectiveness and safety of these two approaches.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Pharmacokinetics and bioequivalence of tofacitinib 5 mg in healthy Korean male subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro JAK kinase activity and inhibition assays PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Population Pharmacokinetics of Upadacitinib in Healthy Subjects and Subjects with Rheumatoid Arthritis: Analyses of Phase I and II Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide: Inhaled Londamocitinib Versus Oral JAK Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028566#comparing-inhaled-londamocitinib-to-oral-jak-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com